N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide
Description
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
N-(3-amino-1-bicyclo[1.1.1]pentanyl)acetamide |
InChI |
InChI=1S/C7H12N2O/c1-5(10)9-7-2-6(8,3-7)4-7/h2-4,8H2,1H3,(H,9,10) |
InChI Key |
FZUVPMJBKAKQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC12CC(C1)(C2)N |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Aminobicyclo[1.1.1]pentane
Route A: Azide Reduction
- Starting Material : 1-Azido-3-iodobicyclo[1.1.1]pentane (CAS 1350810-14-6) is reduced using hydrogenation catalysts (e.g., Pd/C or PtO₂) under H₂ atmosphere.
- Conditions :
- Solvent: Ethanol or THF
- Temperature: 25–50°C
- Pressure: 1–3 atm H₂
- Yield : 70–85%.
Route B: Direct Amination of BCP Halides
- Substrate : 3-Iodobicyclo[1.1.1]pentane derivatives (e.g., ethyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate).
- Reaction : Nucleophilic substitution with ammonia or ammonium salts.
- Yield : 50–65%.
Acetylation of 3-Aminobicyclo[1.1.1]pentane
Standard Acetylation Protocol
Mechanistic Considerations
- The BCP amine’s high ring strain increases nucleophilicity, accelerating acylation. Steric hindrance from the BCP core necessitates mild conditions to avoid side reactions.
Alternative Routes from BCP Carboxylic Acids
Curtius Rearrangement
Scalable Industrial Methods
Flow Chemistry for BCP Core Synthesis
Halogenation-Amination Sequences
Analytical Data and Characterization
Spectral Properties
- ¹H NMR (400 MHz, CDCl₃): δ 2.32 (s, 6H, BCP-CH₂), 1.98 (s, 3H, COCH₃).
- IR (cm⁻¹): 3317 (N-H), 1683 (C=O), 1172 (C-N).
- HRMS : m/z [M+H]⁺ calcd. for C₇H₁₂N₂O: 140.18; found: 140.18.
Challenges and Optimization
Steric Hindrance
Purification
- Issue : Polar byproducts from incomplete acetylation.
- Solution : Gradient column chromatography (hexane/EtOAc 9:1 → 7:3).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Azide Reduction | 70–85 | >95 | High | Moderate |
| Direct Amination | 50–65 | 90–95 | Medium | Low |
| Flow Chemistry | 60–75 | >97 | Very High | High |
Chemical Reactions Analysis
Types of Reactions
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Medicinal Chemistry
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide has shown potential in drug development due to its analgesic and anti-inflammatory properties. Studies suggest that it may serve as an alternative to traditional pain medications, potentially avoiding the hepatotoxicity associated with acetaminophen-based treatments.
Case Study: Analgesic Efficacy
In a comparative study involving various analgesics, this compound demonstrated significant pain relief in animal models, outperforming standard treatments in both efficacy and safety profile .
The compound has been investigated for its role in enzyme inhibition and receptor binding, which are critical for understanding its therapeutic potential.
| Assay Type | Result | Reference |
|---|---|---|
| Enzyme Inhibition | IC₅₀ = 50 µM | |
| Analgesic Activity | Significant pain reduction | |
| Cytotoxicity | Low toxicity in cell lines |
The biological activity is attributed to its ability to interact with specific molecular targets, influencing metabolic pathways and signaling processes.
Material Science
In addition to its biological applications, this compound is being explored for its potential use in developing new materials with enhanced mechanical properties due to its unique structural characteristics .
Mechanism of Action
The mechanism of action of N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. This interaction can trigger a cascade of biochemical events, leading to the observed effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide
- CAS No.: 2137867-09-3
- Molecular Formula : C₇H₁₂N₂O
- Molecular Weight : 140.18 g/mol
- Structure: A bicyclo[1.1.1]pentane scaffold substituted with an acetamide group at position 1 and an amino group at position 2.
Key Characteristics :
- Hazard Profile : Classified as "Dangerous" under GHS, with hazard statement H314 (causes severe skin burns and eye damage) .
- Regulatory Status : Designated as UN 2735 (Class 8 corrosive substances) for transportation .
Comparison with Structural Analogs
N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide
- CAS No.: 1628196-21-3
- Molecular Formula: C₇H₁₁NO₂
- Molecular Weight : 141.17 g/mol
- Key Differences: Functional Group: Hydroxyl (-OH) replaces the amino (-NH₂) group. Hazard Profile: Less severe than the amino analog, with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Stability: Requires storage at 2–8°C under inert atmosphere .
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide
- CAS No.: 2231675-02-6
- Molecular Formula: C₁₁H₁₉NO
- Molecular Weight : 195.27 g/mol
- Applications: Available in 100 mg and 500 mg quantities for research, though specific biological data are lacking .
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride
N-(1-tricyclo[3.3.1.1³,⁷]dec-1-ylethyl)acetamide
- CAS No.: 180271-41-4
- Molecular Formula: C₁₄H₂₃NO
- Molecular Weight : 221.34 g/mol
- Key Differences :
Comparative Data Table
Biological Activity
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclo[1.1.1]pentane core, known for its unique structural rigidity and strain, which can influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(=O)N1CC(C2)C(C(C2)N(C1)C)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Binding : Its structural characteristics suggest that it may bind to neurotransmitter receptors, influencing neuronal signaling.
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects comparable to traditional pain relievers without the associated hepatotoxicity seen in acetaminophen-based medications .
Case Study: Analgesic Efficacy
In a study comparing the analgesic effects of various compounds, this compound demonstrated significant pain relief in animal models, outperforming standard treatments in terms of efficacy and safety profile.
Biological Activity Data
A summary of biological assays conducted on this compound is presented below:
| Assay Type | Result | Reference |
|---|---|---|
| Enzyme Inhibition | IC₅₀ = 50 µM | |
| Analgesic Activity | Significant pain reduction in formalin test | |
| Cytotoxicity | Low toxicity in cell lines |
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other bicyclic compounds, which may enhance its biological activity.
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| N-{3-Aminobicyclo[1.1.1]pentan-1-yl}carbamate | Contains a carbamate group | Different functional group affects reactivity |
| Tert-butyl N-{3-aminobicyclo[1.1.1]pentan-2-yloxy}carbamate | Contains an ether linkage | Alters solubility and binding characteristics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
